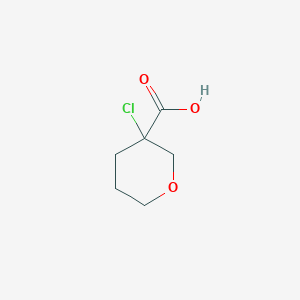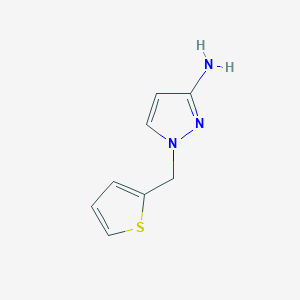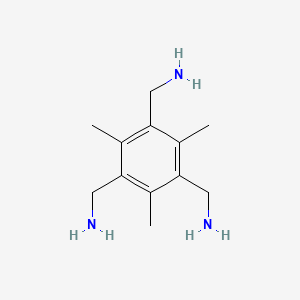
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine is an organic compound with the molecular formula C15H27N3 It is characterized by a benzene ring substituted with three methyl groups and three aminomethyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4,6-Trimethylbenzene, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amino oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The compound’s unique structure allows it to participate in diverse chemical pathways, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with ethyl groups instead of methyl groups.
(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid: Contains phosphonic acid groups instead of aminomethyl groups.
Uniqueness
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine is unique due to its specific substitution pattern and the presence of three aminomethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
[3,5-bis(aminomethyl)-2,4,6-trimethylphenyl]methanamine |
InChI |
InChI=1S/C12H21N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6,13-15H2,1-3H3 |
InChI-Schlüssel |
RHJABUVWZWEUBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CN)C)CN)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


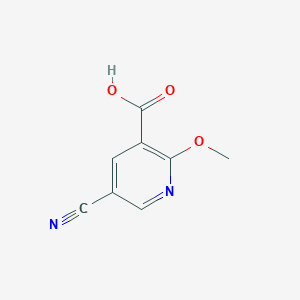
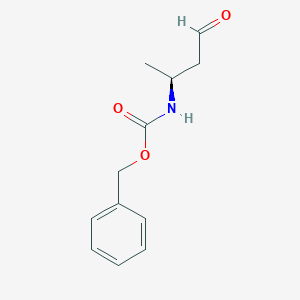

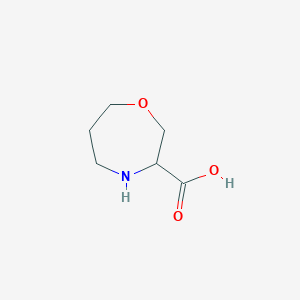
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
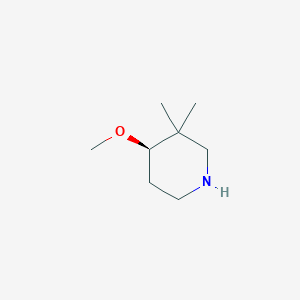

![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

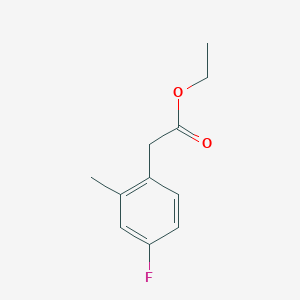
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
